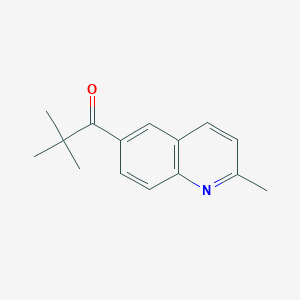

2,2-Dimethyl-1-(2-methylquinolin-6-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

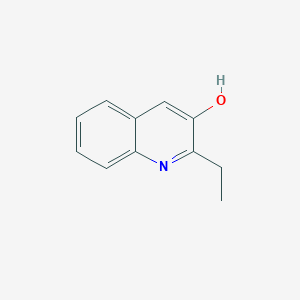

The compound of interest is related to quinoline derivatives, which are known for their diverse biological activities and applications in organic synthesis. The specific compound "2,2-Dimethyl-1-(2-methylquinolin-6-yl)propan-1-one" appears to be a part of the quinoline family, which includes compounds synthesized for various research purposes, including the exploration of their biological activities and chemical properties.

Synthesis Analysis

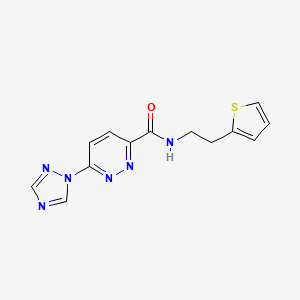

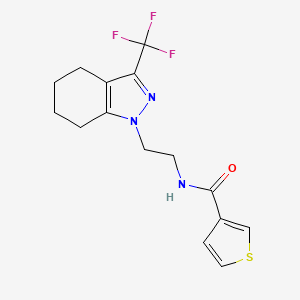

The synthesis of quinoline derivatives often involves complex reactions that may include cyclization, alkylation, and acylation steps. For instance, the synthesis of related compounds has been reported where methods such as the reaction of halogenated hydrocarbons with dimethylamine hydrochloride produce targeted molecules with confirmed structures through techniques like X-ray diffraction (Bai et al., 2012).

Molecular Structure Analysis

Quinoline derivatives' molecular structures can be elucidated using crystallography and spectroscopic methods, including IR, UV, and NMR spectroscopy. These analyses reveal details about the compounds' crystal systems, bond lengths, angles, and overall three-dimensional structures. The crystal structure of similar compounds provides insights into their tautomeric forms and the equilibrium between different forms in solution (Davydov et al., 1993).

Chemical Reactions and Properties

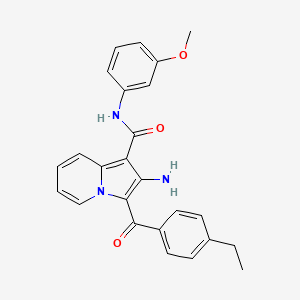

Chemical reactions involving quinoline derivatives can include hydroamination, cycloaddition, and Povarov reactions, which lead to the formation of complex heterocyclic structures. The reactivity of these compounds often depends on the substituents on the quinoline nucleus and can result in diverse chemical behaviors and potential for synthesis of pharmacologically active molecules (Zeng et al., 2009).

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines (THIQs), which share a structural similarity with 2,2-Dimethyl-1-(2-methylquinolin-6-yl)propan-1-one, have been extensively studied for their therapeutic potential. Initially recognized for neurotoxicity, specific THIQ derivatives later revealed neuroprotective properties, specifically in preventing Parkinsonism. A significant milestone was the FDA's approval of trabectedin for soft tissue sarcomas, highlighting the anticancer potential of this compound class. Beyond cancer, THIQ derivatives exhibit potential against various infectious diseases, including malaria, tuberculosis, and HIV, and hold promise in drug discovery for CNS disorders (Singh & Shah, 2017).

Biological Activities of 8-Hydroxyquinolines

8-Hydroxyquinolines, structurally related to 2,2-Dimethyl-1-(2-methylquinolin-6-yl)propan-1-one, demonstrate a broad spectrum of biological activities. Their antimicrobial, anticancer, and antifungal properties have attracted considerable attention. These compounds, some of which are prescribed drugs, serve as potential building blocks for pharmacologically active scaffolds. Recent advances in synthesizing 8-Hydroxyquinoline derivatives with enhanced anticancer, antiviral, and antibacterial activities underscore their therapeutic value (Saadeh, Sweidan, & Mubarak, 2020).

Antioxidant Properties and Applications

Quinoline derivatives, including compounds similar to 2,2-Dimethyl-1-(2-methylquinolin-6-yl)propan-1-one, have been recognized for their antioxidant properties. Ethoxyquin (EQ) and its analogues, for instance, have demonstrated significant efficacy in protecting polyunsaturated fatty acids in fish meal against oxidation, crucial for preventing spontaneous combustion. The effectiveness of these antioxidants in fish meal underlines their potential in various applications, especially in industries requiring lipid preservation (De Koning, 2002).

properties

IUPAC Name |

2,2-dimethyl-1-(2-methylquinolin-6-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-10-5-6-11-9-12(7-8-13(11)16-10)14(17)15(2,3)4/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEBUXHJRJLFCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)C(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-1-(2-methylquinolin-6-yl)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d]isoxazol-3-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2494968.png)

![6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2494970.png)

![Ethyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2494976.png)

![N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide](/img/structure/B2494978.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2494980.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2494982.png)

![(3-Methoxyphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2494988.png)